molecular formula C23H34O3 B1251558 Akaol

Akaol

Cat. No. B1251558
M. Wt: 358.5 g/mol
InChI Key: YCNIFSHJDNZEIT-WKZKVMAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akaol is a natural product found in Siphonodictyon and Aka with data available.

Scientific Research Applications

  • Kaolinite Activation and Adsorption Abilities : Kaolinite (Kaol), a naturally occurring mineral, can be activated at low temperatures to form Fe3O4 nanoparticles within its structure. This process transforms Kaol into an amorphous solid with increased surface area, enhancing its adsorption abilities, particularly towards methylene blue. The activation degree depends on the Fe3O4 content, with a noted increase in adsorption capacity when Fe3O4 content is higher (Asuha et al., 2020).

  • Synthesis of Marine Sesquiterpene Quinol : The first enantiospecific synthesis of akaol A, a marine sesquiterpene quinol, has been achieved. This synthesis involves several key steps, including oxidative degradation, diastereoselective α-methylation, intramolecular aldol condensation, and Diels-Alder cycloaddition. This development in chemical synthesis represents a significant contribution to the field of organic chemistry and marine natural products (Alvarez-Manzaneda et al., 2012).

  • Quality of Life in Schizophrenia Research : A study explored the quality of life (QOL) of individuals on antipsychotic drug therapy for schizophrenia. This research proposed a model considering the interaction between psychotic symptom severity, drug side effects, and psychosocial performance. The findings suggest that improvement in patients' subjective experiences during therapy can enhance their QOL, highlighting the importance of considering patient experiences in clinical trials and therapeutic approaches (Awad et al., 2004).

properties

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

(4aS,6aS,11aR,11bS)-7-(methoxymethyl)-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

InChI

InChI=1S/C23H34O3/c1-21(2)8-6-9-22(3)17(21)7-10-23(4)18(22)12-15-19(23)14(13-26-5)11-16(24)20(15)25/h11,17-18,24-25H,6-10,12-13H2,1-5H3/t17-,18+,22-,23-/m0/s1

InChI Key

YCNIFSHJDNZEIT-WKZKVMAPSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2CC4=C3C(=CC(=C4O)O)COC)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4O)O)COC)C)C)C

synonyms

akaol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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